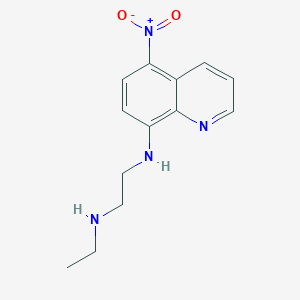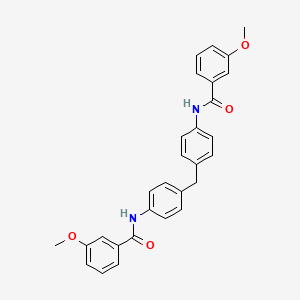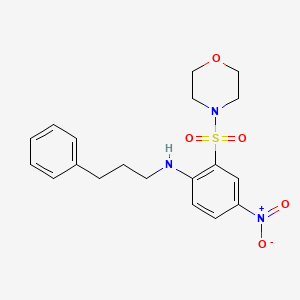![molecular formula C23H20N2O3S B11661462 4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11661462.png)
4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group, a formamido group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE typically involves multiple steps, starting with the formation of the phenylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to a benzyl halide. The formamido group is then added through a formylation reaction, followed by the introduction of the imino group via a condensation reaction with an amine. Finally, the acetate ester is formed through esterification with acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
科学的研究の応用
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The formamido and imino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-[(E)-[({4-[(METHYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL PROPIONATE: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylsulfanyl group enhances its potential for covalent modification of proteins, while the acetate ester provides a site for further chemical modifications.
特性
分子式 |
C23H20N2O3S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
[4-[(E)-[[4-(phenylsulfanylmethyl)benzoyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C23H20N2O3S/c1-17(26)28-21-13-9-18(10-14-21)15-24-25-23(27)20-11-7-19(8-12-20)16-29-22-5-3-2-4-6-22/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
InChIキー |
GHOCROWXRXBMSD-BUVRLJJBSA-N |
異性体SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)
![N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661389.png)
![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)


![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11661430.png)
![2-(phenylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11661466.png)
![N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661472.png)

![8-(4-ethylphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11661486.png)
![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661488.png)
